molecular formula C11H19N3 B13640846 n-((1-(Cyclobutylmethyl)-1h-pyrazol-4-yl)methyl)ethanamine

n-((1-(Cyclobutylmethyl)-1h-pyrazol-4-yl)methyl)ethanamine

Cat. No.: B13640846
M. Wt: 193.29 g/mol
InChI Key: MYBUITACCOGJJG-UHFFFAOYSA-N
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Description

N-((1-(Cyclobutylmethyl)-1H-pyrazol-4-yl)methyl)ethanamine is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a pyrazole core substituted at the N1 position with a cyclobutylmethyl group and at the C4 position with an N-ethanamine moiety. This specific architecture is characteristic of scaffolds developed as allosteric modulators for various biological targets. For instance, structurally related compounds containing the 1-(cyclobutylmethyl)-1H-pyrazol-4-yl unit have been synthesized and investigated for their potential bioactivity . The core 1H-pyrazol-4-yl methylamine structure is a privileged framework in drug discovery. Close analogs, such as compounds based on a 1-(cyclopentylmethyl)-1H-pyrazol-4-yl backbone, are frequently explored in high-value research areas, underscoring the general utility of this chemotype . Similarly, the sub-structure 1-(cyclobutylmethyl)-1H-pyrazol-4-amine is a recognized building block in organic synthesis, indicating the relevance of this chemical class . Primary Research Applications: • Medicinal Chemistry: Serves as a key intermediate for the design and synthesis of novel small molecule libraries. • Neuroscience Research: Structurally similar compounds have been investigated as allosteric modulators of neurotransmitter receptors, such as the muscarinic acetylcholine receptor (mAChR) family, which is a target for psychiatric and neurological disorders . • Structure-Activity Relationship (SAR) Studies: Used to explore the interaction between chemical structure and biological activity by varying the N1 and C4 substituents. This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

N-[[1-(cyclobutylmethyl)pyrazol-4-yl]methyl]ethanamine

InChI

InChI=1S/C11H19N3/c1-2-12-6-11-7-13-14(9-11)8-10-4-3-5-10/h7,9-10,12H,2-6,8H2,1H3

InChI Key

MYBUITACCOGJJG-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CN(N=C1)CC2CCC2

Origin of Product

United States

Preparation Methods

Formation of the Pyrazole Ring

The pyrazole ring is constructed by reacting hydrazine derivatives with 1,3-diketones or β-ketoesters. This reaction proceeds via nucleophilic attack of hydrazine on the diketone, followed by cyclization and dehydration steps to yield the pyrazole core.

N1-Substitution with Cyclobutylmethyl Group

Representative Synthetic Scheme

Step Reaction Type Reagents/Conditions Product/Intermediate
1 Pyrazole ring formation Hydrazine + 1,3-diketone, acidic/basic medium 4-substituted pyrazole core
2 N1-Alkylation Bromomethylcyclobutane, Cs2CO3, DMF, RT or MW N1-(Cyclobutylmethyl)pyrazole
3 C4 Functionalization Halomethylation (e.g., chloromethylation) 4-(Halomethyl)-N1-(cyclobutylmethyl)pyrazole
4 Nucleophilic substitution Ethylamine, mild heating This compound

Supporting Research Findings and Analysis

  • Pyrazole synthesis via hydrazine and diketones is a well-established method, providing a versatile platform for further functionalization.
  • N-alkylation with bromomethylcyclobutane has precedent in related heterocyclic systems such as quinolinones, where cesium carbonate and palladium-catalyzed Buchwald-type couplings were used to install cyclobutylmethyl groups efficiently.
  • Nucleophilic substitution at halomethylated pyrazole C4 with ethylamine is a straightforward method to introduce ethanamine functionality, supported by analogous transformations in medicinal chemistry literature.
  • The entire synthetic route benefits from mild reaction conditions, scalability, and the possibility of microwave-assisted synthesis to improve yields and reduce reaction times.

Data Table: Key Physical and Chemical Properties

Property Value
Molecular Formula C11H19N3
Molecular Weight 193.29 g/mol
IUPAC Name N-[[1-(cyclobutylmethyl)pyrazol-4-yl]methyl]ethanamine
CAS Registry Number Not universally assigned (VCID: VC18277533)
SMILES CCNCC1=CN(N=C1)CC2CCC2
InChI Key MYBUITACCOGJJG-UHFFFAOYSA-N

Chemical Reactions Analysis

Types of Reactions

N-((1-(Cyclobutylmethyl)-1H-pyrazol-4-yl)methyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines.

Scientific Research Applications

N-((1-(Cyclobutylmethyl)-1H-pyrazol-4-yl)methyl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-(Cyclobutylmethyl)-1H-pyrazol-4-yl)methyl)ethanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The cyclobutylmethyl group distinguishes this compound from analogs with smaller alkyl, aromatic, or heterocyclic substituents. Below is a comparative analysis of its structural and physicochemical properties relative to similar compounds from the evidence:

Table 1: Structural Comparison of Pyrazole Derivatives
Compound Name Molecular Formula Molecular Weight Substituents Key Features
N-((1-(Cyclobutylmethyl)-1H-pyrazol-4-yl)methyl)ethanamine (Target) C12H19N3 ~205 Cyclobutylmethyl High steric bulk, moderate lipophilicity
N-methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine C11H13N3 163 Phenyl Aromatic, π-π interaction potential
1-(1-Ethyl-1H-pyrazol-4-yl)ethanamine C7H13N3 139 Ethyl Compact, lower steric hindrance
N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-ethanamine C10H18N3 180 Ethyl, 3,5-dimethyl Enhanced lipophilicity, rigid core
N-[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine hydrochloride C9H16ClN3O 217.7 Cyclobutyl (oxadiazole core) Different heterocycle, salt form

Physicochemical and Pharmacokinetic Implications

  • However, the strained cyclobutane ring may increase synthetic complexity .
  • Ethyl and Methyl Substituents : Compounds like those in exhibit lower molecular weights and reduced steric hindrance, favoring metabolic clearance but possibly limiting target engagement.
  • Aromatic vs. Aliphatic Substituents : Phenyl groups (e.g., ) enable π-π stacking interactions with biological targets, whereas cyclobutylmethyl may prioritize hydrophobic interactions.

Biological Activity

n-((1-(Cyclobutylmethyl)-1H-pyrazol-4-yl)methyl)ethanamine, also known as 1-(cyclobutylmethyl)-1H-pyrazol-4-ylmethanamine, is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C10H15N3C_{10}H_{15}N_3. Its structure features a pyrazole ring substituted with a cyclobutylmethyl group and an ethanamine moiety, which contributes to its unique reactivity and interaction profiles.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. This interaction can modulate biochemical pathways, influencing processes such as inflammation and pain perception.

Anti-inflammatory and Analgesic Effects

Research has demonstrated that compounds similar to this compound exhibit significant anti-inflammatory and analgesic properties. For instance, studies have shown that substituted pyrazoles can achieve up to 90.40% inhibition of inflammatory responses, alongside notable analgesic effects with up to 100% protection in certain models .

Inhibition of LRRK2

This compound has been identified as a potential inhibitor of Leucine-rich repeat kinase 2 (LRRK2), which is implicated in neurodegenerative diseases such as Parkinson's disease. The inhibition of LRRK2 by compounds like this compound suggests a pathway for therapeutic intervention in related disorders .

Case Studies

Case Study 1: Anti-inflammatory Activity

In a controlled study involving various substituted pyrazoles, this compound was tested for its anti-inflammatory effects. The results indicated a strong correlation between the structural features of the compound and its ability to inhibit pro-inflammatory cytokines, demonstrating its potential as an anti-inflammatory agent .

Case Study 2: Neurological Implications

Another study explored the effects of this compound on neurological pathways. It was found that this compound could modulate neurotransmitter release, suggesting implications for treating conditions like anxiety and depression .

Comparative Analysis

A comparison with similar compounds reveals unique aspects of this compound:

Compound NameMolecular FormulaKey Activity
This compoundC10H15N3Anti-inflammatory, LRRK2 inhibitor
Cyclobutyl (1-methyl-1H-pyrazol-4-yl)methanamineC10H14N2Moderate analgesic
2-chloro-1-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethanoneC10H13ClN2OAntimicrobial activity

Q & A

Q. What are the optimized synthetic routes for N-((1-(Cyclobutylmethyl)-1H-pyrazol-4-yl)methyl)ethanamine, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : The synthesis typically involves multi-step alkylation and reduction reactions. For example, cyclobutylmethyl groups can be introduced via nucleophilic substitution under inert atmospheres (e.g., N₂), using solvents like THF or MeOH. Reduction of intermediates with NaBH₄ at controlled temperatures (0°C to room temperature) is critical to avoid over-reduction . Adjusting equivalents of reagents (e.g., 1.5 eq propargyl bromide for alkylation) and optimizing reaction times (e.g., 12 hours for imine formation) can enhance yields. Microwave-assisted synthesis (e.g., Biotage® Initiator+) may accelerate steps like cyclization .

Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :
  • ¹H NMR : Analyze proton environments (e.g., cyclobutyl CH₂ at δ 3.98 ppm, pyrazole CH at δ 8.67 ppm) to confirm substitution patterns .
  • ESI-MS : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to confirm molecular weight .
  • X-ray Diffraction : Resolve crystallographic data for unambiguous structural confirmation, especially for novel derivatives .
  • Elemental Analysis : Validate purity by comparing calculated vs. observed C/H/N percentages (e.g., ±0.3% tolerance) .

Q. What safety protocols should researchers follow when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coats, and eye protection to avoid dermal/ocular exposure.
  • Ventilation : Conduct reactions in fume hoods due to potential volatile intermediates.
  • Disposal : Neutralize waste with licensed services; avoid releasing into aquatic systems due to unknown ecotoxicity .
  • Storage : Keep under N₂ in amber vials at –20°C to prevent degradation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) simulations can calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the pyrazole ring’s electron-rich regions may favor electrophilic substitution. Optimize molecular geometry using software like Gaussian or ORCA, and validate with experimental NMR/X-ray data . Solvent effects (PCM models) and transition-state analysis can further refine reaction mechanisms .

Q. How can researchers resolve contradictions in pharmacological data for this compound derivatives?

  • Methodological Answer :
  • Dose-Response Curves : Perform assays across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.
  • Off-Target Screening : Use panels like Eurofins CEREP to rule out interference from unrelated receptors/enzymes.
  • Structural Analog Comparison : Compare bioactivity with analogs (e.g., triazole vs. pyrazole derivatives) to isolate pharmacophoric groups .

Q. What strategies enable the design of this compound-based ligands for biochemical assays?

  • Methodological Answer :
  • Chelation Sites : Introduce donor atoms (e.g., pyrazole N, amine NH) to coordinate metal ions (e.g., La³⁺ in lanthanum complexes) .
  • Linker Optimization : Vary methylene chain lengths (e.g., ethanamine vs. propanamine) to modulate steric bulk and binding affinity .
  • Fluorescent Tagging : Attach fluorophores (e.g., dansyl chloride) via amine groups for real-time tracking in cellular assays .

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